N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
Compounds with structural similarities to the query chemical have been investigated for their fungicidal properties. For instance, derivatives of dihydrobenzo[e][1,2]oxazepin-4(1H)-one have demonstrated moderate to high activities against several phytopathogenic fungi. These compounds, derived from a commercially available pesticide and pharmacology intermediate, were synthesized through a practical method and evaluated for their fungicidal effectiveness, showing comparable activities to known fungicides like azoxystrobin and trifloxystrobin in certain cases (Yang et al., 2017).
Antimicrobial Properties
Research into structurally similar compounds has also highlighted potential antimicrobial applications. A series of compounds incorporating thiazole ring into the 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest that the structural framework common to these compounds, including the query chemical, could be beneficial in developing new therapeutic agents for treating microbial infections (Desai et al., 2013).
Cancer Research
Derivatives related to the query compound have been explored for their potential in cancer research. For example, compounds based on the dibenz[c,e]oxepine structure have been synthesized and tested for their ability to inhibit tubulin polymerization and the in vitro growth of cancer cells, showing significant cytotoxicity and tubulin inhibitory properties (Edwards et al., 2011). Such studies suggest the potential application of structurally related compounds, including the query chemical, in targeting tumor vasculature and inhibiting cancer cell growth.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-11-10-17(14-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLLDKECBOWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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